ISOX DUAL Exhibits Balanced Dual CBP/BRD4 Inhibition, Contrasting with Selective Comparators JQ1 and SGC-CBP30
ISOX DUAL demonstrates a balanced dual inhibitory profile with IC50 values of 0.65 μM for CBP/p300 and 1.5 μM for BRD4, enabling simultaneous targeting of both bromodomain families. In contrast, the BRD4-selective inhibitor (+)-JQ1 exhibits nanomolar potency against BRD4 (IC50 0.077 μM for BRD4 D1) but negligible activity against CBP (IC50 12.9 μM), while the CBP-selective inhibitor SGC-CBP30 potently inhibits CBP (IC50 0.021 μM) and p300 (IC50 0.038 μM) with 40- to 250-fold selectivity over BRD4 [1][2].
| Evidence Dimension | Inhibitory potency (IC50) against CBP/p300 and BRD4 bromodomains |
|---|---|
| Target Compound Data | CBP/p300 IC50 = 0.65 μM; BRD4 IC50 = 1.5 μM |
| Comparator Or Baseline | (+)-JQ1: BRD4 D1 IC50 = 0.077 μM, BRD4 D2 IC50 = 0.072 μM, CBP IC50 = 12.9 μM; SGC-CBP30: CBP IC50 = 0.021 μM, p300 IC50 = 0.038 μM, BRD4(1) IC50 > 0.84 μM (40-fold selectivity) |
| Quantified Difference | ISOX DUAL provides balanced dual inhibition (CBP/BRD4 ratio = 0.43), whereas (+)-JQ1 is BRD4-selective (CBP/BRD4 ratio = 168) and SGC-CBP30 is CBP-selective (CBP/BRD4 ratio = 0.025–0.004) |
| Conditions | Cell-free biochemical assays; ISOX DUAL data from FRET assays; (+)-JQ1 data from fluorescence anisotropy (FA) assays; SGC-CBP30 data from cell-free inhibition assays |
Why This Matters
Procurement of ISOX DUAL enables simultaneous interrogation of CBP/p300 and BRD4 pathways in a single experiment, avoiding the need for multiple selective inhibitors that would confound interpretation of dual-target biology.
- [1] Edmonds AK, et al. Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. Org Biomol Chem. 2022;20(19):4021-4029. View Source
- [2] Filippakopoulos P, et al. Selective inhibition of BET bromodomains. Nature. 2010;468(7327):1067-1073. (Data for (+)-JQ1) View Source
